1,1'-Diethyl-2,2'-cyanine iodide

Overview

Description

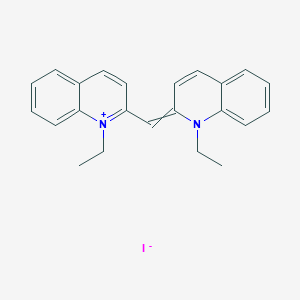

1,1'-Diethyl-2,2'-cyanine iodide (CAS 977-96-8), also known as decynium 22, is a cationic cyanine dye with the molecular formula C₂₃H₂₃IN₂ and a molecular weight of 454.36 g/mol. It exists as a crystalline powder with a melting point of 277°C and is commonly used in photonics, bioimaging, and J-aggregate studies . The compound exhibits a monomeric absorption maximum at 500–530 nm, which shifts to 575 nm upon J-aggregation due to excitonic coupling . Its unique optical properties and ability to form ordered aggregates make it valuable in plasmon-exciton coupling research and photoacoustic imaging . Additionally, it acts as a high-affinity inhibitor of organic cation transporters (OCTs), modulating noradrenaline uptake in biological systems .

Preparation Methods

1,1’-Diethyl-2,2’-cyanine iodide can be synthesized through various synthetic routes. One common method involves the reaction of 1-ethyl-2-methylquinolinium iodide with 1-ethyl-2-(1H)-quinolinylidene)methyl]quinolinium iodide under specific conditions . The compound crystallizes from ethanol and is dried in a vacuum oven at 80°C for four hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-Diethyl-2,2’-cyanine iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield dihydroquinoline compounds .

Scientific Research Applications

Cell Biology

1,1'-Diethyl-2,2'-cyanine iodide is widely used in fluorescence microscopy and flow cytometry for biomolecule labeling. Its high photostability allows for prolonged observation of cellular processes without significant photobleaching.

Case Study : In a study examining the uptake of organic cations by human intestinal Caco-2 cells, researchers utilized this compound to trace cellular absorption pathways. The findings suggested that specific transporters were involved in the uptake process, highlighting the dye's utility in pharmacological studies .

Photochemistry

The compound is significant in photochemical research due to its ability to form J-aggregates, which are essential for studying exciton interactions and energy transfer mechanisms.

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| Absorption Coefficient | 54000 at 524.25 nm |

| Extinction Coefficient | ≥25000 at 487-495 nm |

| Stability | High (light-sensitive) |

Case Study : Research on the dynamics of J-aggregate formation using UV/Vis spectroscopy has demonstrated the compound's role in understanding excitonic coupling and energy transfer .

Diagnostic Assays

Due to its fluorescent properties, this compound is employed in diagnostic assays for hematology and histology. It aids in visualizing cellular components and assessing pathological changes.

Application Example : The dye has been used in assays to detect specific biomarkers associated with various diseases, enhancing diagnostic accuracy through improved visualization techniques .

Material Science

The compound is also utilized in the development of advanced materials such as light-emitting fibers and self-assembled structures. Its ability to form stable aggregates makes it suitable for applications in organic electronics and photonic devices.

Case Study : A study reported the electrospinning of poly(vinyl alcohol) fibers doped with pseudoisocyanine dye to create light-emitting structures. This application showcases the potential for integrating organic dyes into new material technologies .

Safety Considerations

This compound is classified as hazardous due to its potential toxicity upon inhalation or skin contact. Proper safety measures should be taken when handling this compound:

- Signal Word : Danger

- Hazard Categories :

- Acute toxicity (Category 2)

- Serious eye damage/eye irritation (Category 2)

Mechanism of Action

The mechanism of action of 1,1’-Diethyl-2,2’-cyanine iodide involves its ability to aggregate in dilute aqueous solutions, leading to red and blue shifted absorption bands . This property makes it effective as a photographic sensitizing dye. In biological applications, it inhibits the toxic effects of 1-methyl-4-phenylpyridinium (MPP+) by preventing apoptosis in cerebellar granule neurons . The molecular targets and pathways involved in these processes are still under investigation, but the compound’s ability to interact with specific cellular components plays a crucial role.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyanine Dyes

Structural and Spectral Differences

Cyanine dyes share a polymethine backbone but differ in substituent positions, chain length, and counterions, leading to distinct optical and functional properties. Key comparisons include:

1,1'-Diethyl-2,4'-cyanine Iodide (Isocyanine Iodide)

- Structure: 2,4'-linkage between quinoline moieties (vs. 2,2' in 1,1'-Diethyl-2,2'-cyanine iodide).

- Optical Properties: Absorption maximum at 558 nm (monomeric form), significantly red-shifted compared to this compound (524 nm) due to altered conjugation .

- Applications : Functions as a pH indicator (effective range: 4.5–6.5) but lacks J-aggregation capability under standard conditions .

1,1'-Diethyl-2,2'-carbocyanine Iodide (DCI)

- Structure : Extended carbocyanine chain (five methine groups vs. three in this compound).

- Optical Properties : Absorption maxima at 604 nm, attributed to increased conjugation length .

Kryptocyanine (1,1'-Diethyl-4,4'-carbocyanine Iodide)

- Structure : 4,4'-linkage with a carbocyanine chain.

- Optical Properties : Absorption peak at 648 nm, further red-shifted due to extended conjugation and structural symmetry .

- Applications : Employed in near-infrared photonics and mode-locking applications .

Aggregation Behavior

This compound uniquely forms J-aggregates in the presence of salts or anionic surfaces, characterized by a sharp absorption band at 575 nm . This contrasts with:

- Pinacyanol Derivatives (e.g., 1,1'-Diethyl-2,2'-carbocyanine chloride): Form H-aggregates with blue-shifted spectra, limiting their use in excitonic applications .

- Isocyanine Iodide: Lacks pronounced aggregation under similar conditions, as its 2,4'- linkage disrupts planar stacking .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,1'-Diethyl-2,2'-cyanine iodide, and how is purity ensured?

- Methodological Answer : The compound is synthesized via anion exchange in a biphasic solvent system. For example, this compound ([PIC][I]) is dissolved in dichloromethane (DCM) and mixed with lithium bis(perfluoroethylsulfonyl)imide ([Li][NTf2]) in a 1:1.1 molar ratio. Purity is confirmed using HPLC (>98% purity) and spectroscopic characterization (e.g., UV-Vis absorption maxima at 524 nm for monomers).

Q. How can J-aggregate formation be characterized experimentally?

- Methodological Answer : J-aggregates are identified using UV-Vis spectroscopy (e.g., redshifted absorption band at 573 nm) and FTIR. For instance, cellulose acetate films containing J-aggregates show altered O–H stretching modes, indicating intermolecular hydrogen bond reorganization. Aggregation kinetics can be monitored via time-dependent absorption at 573 nm.

Q. What is the significance of the absorption maxima in monomeric vs. aggregated states?

- Methodological Answer : Monomers exhibit a primary absorption peak at 524 nm, while J-aggregates show a redshifted band at 573 nm due to excitonic coupling. Theoretical models (e.g., particle-in-a-box) correlate conjugation length with absorption shifts. For example, increasing conjugation (e.g., carbocyanine derivatives) shifts peaks to longer wavelengths (e.g., 604–814 nm).

Advanced Research Questions

Q. How do inorganic salts and pH influence J-aggregate formation kinetics and stability?

- Methodological Answer : Salts like KI accelerate aggregation by screening electrostatic repulsion between cationic dye molecules. For example, adding KI to aqueous solutions of this compound induces J-aggregate formation within minutes, as shown by reverse exponential growth kinetics (). Bases (e.g., NaOH) alter protonation states, affecting aggregation pathways.

Q. What advanced spectroscopic techniques resolve the triplet-state dynamics of this compound?

- Methodological Answer : Singlet-triplet absorption spectra in crystalline states reveal factor group splitting (~4.0 cm) between and states, confirmed via Zeeman spectroscopy. Emission studies in dilute/concentrated solutions distinguish excitation transfer interactions (<1 cm) between translationally inequivalent molecules.

Q. How can this compound be integrated into ratiometric nanosensors for reactive oxygen species (ROS)?

- Methodological Answer : Binary nanoGUMBOS combining this compound and carbocyanine derivatives enable ratiometric fluorescence sensing. Hydroxyl radicals selectively quench the cyanine component, while carbocyanine acts as an internal reference. This system achieves in vitro detection in MDA-MB-231 cells with minimal interference from O, O, or ONOO.

Q. What explains the 10-fold enhancement in three-photon absorption (3PA) cross-sections () in J-aggregates?

- Methodological Answer : J-aggregates exhibit cooperative excitonic effects, where delocalized electronic states enhance nonlinear optical responses. Pumping at 3× the J-band absorption wavelength (573 nm) yields cm/GW, far exceeding monomeric or organic molecule benchmarks. This is critical for photonic applications like ultrafast switching.

Q. Notes for Methodological Rigor

- Synthesis : Always use inert atmospheres to prevent oxidation of cyanine dyes.

- Characterization : Pair UV-Vis with FTIR to correlate spectral shifts with structural changes (e.g., hydrogen bonding in cellulose acetate films).

- Data Interpretation : Use kinetic models (e.g., ) to quantify aggregation rates and compare across conditions.

Properties

CAS No. |

977-96-8 |

|---|---|

Molecular Formula |

C23H23IN2 |

Molecular Weight |

454.3 g/mol |

IUPAC Name |

(2Z)-1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline;iodide |

InChI |

InChI=1S/C23H23N2.HI/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

GMYRVMSXMHEDTL-UHFFFAOYSA-M |

SMILES |

CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |

Isomeric SMILES |

CCN1/C(=C\C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-] |

Canonical SMILES |

CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |

Key on ui other cas no. |

977-96-8 |

Pictograms |

Acute Toxic; Irritant |

Related CAS |

20766-49-8 (Parent) |

Synonyms |

1,1'-diethyl-2,2'-cyanine 1,1'-diethyl-2,2'-cyanine iodide 1-ethyl-2-((1-ethyl-2(1H)-quinolylidene)methyl)quinolinium bromide of pseudoisocyanine chloride of pseudoisocyanine decynium 22 diethylpseudoisocyanine iodide of pseudoisocyanine NK 1046 NK-1046 NK1046 pseudocyanine pseudoisocyanine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.